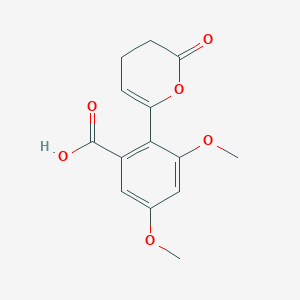
3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, and a pyranone moiety attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethoxybenzoic acid with a suitable pyranone derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyranone moiety to a dihydropyran or tetrahydropyran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyran derivatives .
Applications De Recherche Scientifique
3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxybenzoic acid: Lacks the pyranone moiety but shares the methoxy groups on the benzene ring.
2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid: Similar structure but without the methoxy groups.
3,5-Dimethoxy-4-hydroxybenzoic acid: Contains an additional hydroxyl group on the benzene ring.
Uniqueness
The uniqueness of 3,5-Dimethoxy-2-(2-oxo-3,4-dihydro-2H-pyran-6-yl)benzoic acid lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both methoxy groups and the pyranone moiety allows for diverse chemical modifications and applications .
Propriétés
Numéro CAS |
918668-52-7 |
|---|---|
Formule moléculaire |
C14H14O6 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
3,5-dimethoxy-2-(2-oxo-3,4-dihydropyran-6-yl)benzoic acid |
InChI |
InChI=1S/C14H14O6/c1-18-8-6-9(14(16)17)13(11(7-8)19-2)10-4-3-5-12(15)20-10/h4,6-7H,3,5H2,1-2H3,(H,16,17) |
Clé InChI |
VZVOXCSRWBDLOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=CCCC(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


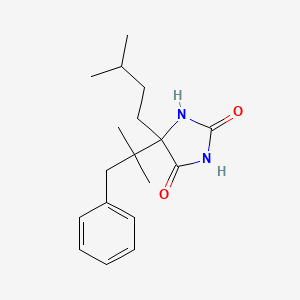
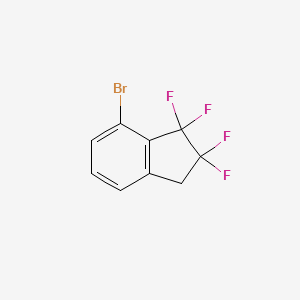
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
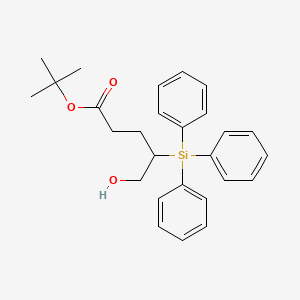
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
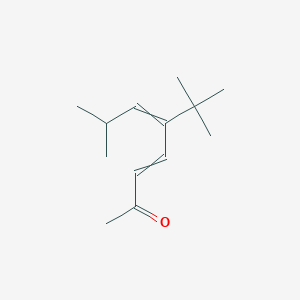
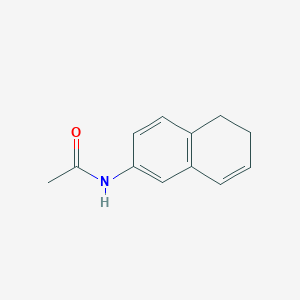
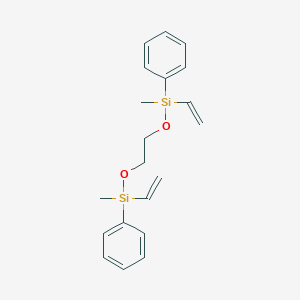

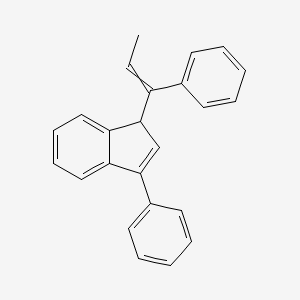
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)
